molecular formula C21H24FN3O B6921217 N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine

N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine

Cat. No.: B6921217
M. Wt: 353.4 g/mol
InChI Key: VCWGSFMYFQMKKP-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine is a complex organic compound that features a benzimidazole core, a fluorine atom, and an oxane ring

Properties

IUPAC Name

N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O/c22-18-7-4-8-19-21(18)24-20(23-19)15-25(13-16-5-2-1-3-6-16)14-17-9-11-26-12-10-17/h1-8,17H,9-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWGSFMYFQMKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN(CC2=CC=CC=C2)CC3=NC4=C(N3)C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Pd/C, hydrogen gas

    Nucleophiles: Sodium methoxide, potassium carbonate

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives

    Reduction Products: Amino-substituted benzimidazole derivatives

    Substitution Products: Various nucleophile-substituted benzimidazole derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its benzimidazole core, which is known for various biological activities such as anticancer, antiviral, and antimicrobial properties.

    Biological Studies: The compound can be used in studies to understand the interaction of benzimidazole derivatives with biological targets like enzymes and receptors.

    Chemical Biology: It can serve as a probe to study the mechanisms of action of benzimidazole-based compounds in cellular systems.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The fluorine atom may enhance the binding affinity and specificity of the compound. The oxane ring can contribute to the overall stability and solubility of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(4-chloro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine
  • N-benzyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine

Uniqueness

N-benzyl-N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]-1-(oxan-4-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its chloro and methyl analogs.

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